molecular formula C15H12N2O6 B13530825 2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid

2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid

Cat. No.: B13530825
M. Wt: 316.26 g/mol
InChI Key: DPQLPGSFZXGKBJ-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by nitration of the benzoic acid derivative. One common method involves the reaction of Nα-Cbz-aspartic acid with formaldehyde to form the intermediate (S)-2-{3-[(benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid . This intermediate can then be further reacted with various reagents to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Zinc or tin in dilute mineral acid.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The nitro group can undergo reduction to form an amino group, which can then participate in further reactions. These transformations enable the compound to exert its effects in various chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a nitro group on the benzoic acid moiety

Properties

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

5-nitro-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12N2O6/c18-14(19)12-8-11(17(21)22)6-7-13(12)16-15(20)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19)

InChI Key

DPQLPGSFZXGKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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